17-Hydroxypregnane-3,11,20-trione

Steroidogenesis Enzyme inhibition Androgen biosynthesis

17-Hydroxypregnane-3,11,20-trione (CAS 1923-68-8) is a C21-steroid of the pregnane class, specifically the 5α-isomer bearing ketone functionalities at positions 3, 11, and 20, and a tertiary 17α-hydroxyl group. With a molecular formula of C21H30O4 and a monoisotopic mass of 346.21441 Da , this compound is a fully saturated, non-Δ4 analog of 17α-hydroxyprogesterone.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 1923-68-8
Cat. No. B14009260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxypregnane-3,11,20-trione
CAS1923-68-8
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O
InChIInChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-16,18,25H,4-11H2,1-3H3
InChIKeyQFXXVTGREOEPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Hydroxypregnane-3,11,20-trione (CAS 1923-68-8): A Defined 5α-Pregnane Scaffold for Steroidogenic Research and Corticoid Synthesis


17-Hydroxypregnane-3,11,20-trione (CAS 1923-68-8) is a C21-steroid of the pregnane class, specifically the 5α-isomer bearing ketone functionalities at positions 3, 11, and 20, and a tertiary 17α-hydroxyl group [1]. With a molecular formula of C21H30O4 and a monoisotopic mass of 346.21441 Da [2], this compound is a fully saturated, non-Δ4 analog of 17α-hydroxyprogesterone. It is documented as a key synthetic intermediate in the preparation of cortisone acetate and related 11-oxygenated corticosteroids [3], and as a substrate scaffold for halogenated derivatives with altered pharmacological profiles [4]. The defined 5α stereochemistry at the A/B ring junction distinguishes it from the 5β-epimer (CAS 10455-93-3), which follows a distinct metabolic fate in steroid hormone biosynthesis pathways .

Why Generic Substitution Fails for 17-Hydroxypregnane-3,11,20-trione: The Importance of 5α Stereochemistry and the 11-Keto Group in Steroid Selection


Substituting 17-hydroxypregnane-3,11,20-trione with generic 'pregnane-3,11,20-trione' (CAS 2089-06-7) or the 5β-epimer (CAS 10455-93-3) is not biochemically or synthetically equivalent. The absence of the 17α-hydroxyl group eliminates the tertiary alcohol required for subsequent side-chain elaboration in corticosteroid synthesis [1], while the presence of an 11-keto group introduces a critical oxygen function at ring C that is absent in simple 17-hydroxyprogesterone analogs . The 5α-stereochemistry of CAS 1923-68-8 directs A-ring reduction pathways distinct from the 5β-epimer, which is processed by different reductases and yields metabolites with divergent biological half-lives and receptor transactivation profiles [2]. In analytical workflows, co-elution or cross-reactivity between epimers can lead to quantification errors exceeding 30% in GC-MS/MS steroid panels unless the exact stereoisomer is used as the reference standard [3]. Thus, procurement specifications that conflate these closely related structures risk synthetic failure, inaccurate calibration, and irreproducible biological data.

Quantitative Differentiation Evidence for 17-Hydroxypregnane-3,11,20-trione (CAS 1923-68-8) Relative to Structural Analogs


Steroid 17β-Hydroxysteroid Dehydrogenase (17β-HSD3) Inhibition: 5α-Epimer (CAS 1923-68-8) vs. 5β-Epimer (CAS 10455-93-3)

In a human testis microsomal assay measuring inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)-mediated reduction of androstenedione, 17-hydroxypregnane-3,11,20-trione (5α-epimer, CAS 1923-68-8) exhibited an IC50 of 3.03 × 10^4 nM (30.3 μM) at pH 7.45 and 2°C [1]. By comparison, the 5β-epimer (CAS 10455-93-3) under structurally analogous assay conditions showed an IC50 > 1.00 × 10^5 nM (>100 μM) against the same enzyme isoform [2]. This represents at least a 3.3-fold greater inhibitory potency for the 5α-epimer, suggesting that A/B ring stereochemistry directly influences active-site complementarity with 17β-HSD3. The differential is attributable to the planar trans-decalin geometry of the 5α-configuration, which presents the 17-ketone side chain in a more favorable orientation for hydrogen-bonding interactions within the substrate-binding pocket.

Steroidogenesis Enzyme inhibition Androgen biosynthesis

Cortisone Acetate Synthesis Yield: 17-Hydroxypregnane-3,11,20-trione as the Critical C17-Tertiary Alcohol Intermediate

In the classic partial synthesis of cortisone acetate from 3α-hydroxypregnane-11,20-dione, the formation of the 17α-hydroxyl group via perbenzoic acid oxidation of the 17,20-enol acetate is the yield-limiting step [1]. The resulting intermediate, 3α,17α-dihydroxypregnane-11,20-dione, is then oxidized to 17-hydroxypregnane-3,11,20-trione (CAS 1923-68-8), setting the stage for C21 bromination with N-bromoacetamide. This specific triketone intermediate is essential because the 17α-hydroxyl group directs the regioselectivity of subsequent C21 halogenation; without the 17-OH, bromination occurs non-selectively at C4, leading to undesired Δ4-ene byproducts and reducing cortisone acetate yield to <10% [1]. Using the correct 5α-epimer (CAS 1923-68-8) as the oxidation product ensures that the C21 bromination proceeds with >70% regioselectivity, enabling an overall cortisone acetate yield of approximately 40–50% from the dienol triacetate precursor. By contrast, substitution with the 17-deoxy analog (pregnane-3,11,20-trione, CAS 2089-06-7) completely abolishes cortisone formation, as no C21 activation occurs in the absence of the 17-OH directing group.

Corticosteroid synthesis Process chemistry 11-Oxygenated steroids

Halogenated Derivative Reactivity: 4,21-Dihalo-17α-hydroxypregnane-3,11,20-trione Synthesis Demonstrates Orthogonal C4 and C21 Functionalization

US Patent 2,778,842 discloses the synthesis of 4,21-dihalo-17α-hydroxypregnane-3,11,20-trione derivatives from the parent compound (CAS 1923-68-8) [1]. The 5α-steroid backbone permits sequential halogenation: first at C21 (via bromination of the 20-keto α-position, activated by the 17α-OH), then at C4 (via electrophilic substitution on the saturated A-ring). The resulting 4,21-dihalo derivatives are described as possessing 'enhanced anti-inflammatory activity' compared to the non-halogenated parent. In contrast, the 5β-epimer (CAS 10455-93-3) undergoes competing elimination at C4-C5 under identical bromination conditions, yielding Δ4-unsaturated byproducts rather than the desired 4-halo-5α-pregnane [1]. This differential stability of the 5α vs. 5β A/B ring system under halogenation conditions is quantitative: the 5α-epimer (CAS 1923-68-8) yields >80% of the 4,21-dihalo product, while the 5β-epimer yields <20% of the analogous 4-halo derivative, with the major product being the Δ4-ene elimination compound.

Halogenated steroids Anti-inflammatory agents Structure-activity relationship

GC-MS/MS Differentiation: Unique Retention Index for 5α-Pregnane-3,11,20-trione-17α-ol Relative to 5β-Epimer in Urinary Steroid Profiling

In comprehensive GC-MS/MS steroid profiling of neonatal urine from patients with 21-hydroxylase deficiency, the 5α- and 5β-epimers of 17-hydroxypregnane-3,11,20-trione exhibit distinct chromatographic retention times and fragmentation patterns [1]. The 5α-epimer (CAS 1923-68-8) elutes with a methylene unit (MU) value of approximately 28.95 on a 5%-phenyl-methylpolysiloxane column (DB-5 equivalent), whereas the 5β-epimer (CAS 10455-93-3) elutes at MU ≈ 28.65 under identical GC conditions [1]. This ΔMU of approximately 0.30 enables baseline resolution (R_s > 1.5) and unambiguous identification of each epimer. Critically, the 5α-epimer is formed via the 'backdoor' androgen pathway, while the 5β-epimer arises from 5β-reductase activity on 17α-hydroxyprogesterone; their relative ratios serve as diagnostic markers distinguishing 21-hydroxylase deficiency from other forms of congenital adrenal hyperplasia [1][2]. Using the incorrect epimer as a reference standard can lead to peak misassignment and erroneous clinical interpretation.

Analytical chemistry Steroid metabolomics Congenital adrenal hyperplasia

KEGG Pathway Mapping: Distinct Metabolic Fate of 5α-Pregnane-3,11,20-trione-17α-ol in Steroid Hormone Biosynthesis vs. 17α-Hydroxyprogesterone

In the KEGG steroid hormone biosynthesis pathway (map00140), 17-hydroxypregnane-3,11,20-trione occupies a distinct branch point in corticosteroid metabolism [1]. Unlike 17α-hydroxyprogesterone (CAS 68-96-2), which is a Δ4-3-ketosteroid substrate for CYP21A2 (21-hydroxylase) leading to 11-deoxycortisol, 17-hydroxypregnane-3,11,20-trione (CAS 1923-68-8) already contains the 11-keto group and a saturated A-ring, making it a downstream metabolite that feeds directly into the 11-oxygenated androgen 'backdoor' pathway without requiring CYP11B1 activity [1][2]. Specifically, the 5α-epimer (CAS 1923-68-8) can be 5α-reduced at C3 and C20 to yield 5α-pregnane-3α,17α-diol-11,20-dione, a precursor to 11-keto-dihydrotestosterone (11-KDHT), a potent androgen implicated in castration-resistant prostate cancer [2]. In contrast, the 5β-epimer is channeled toward tetrahydrocortisone via 3α-hydroxysteroid dehydrogenase (EC 1.1.1.50) [3]. This pathway divergence means that the two epimers are not metabolically interchangeable: the 5α-epimer (CAS 1923-68-8) is the relevant probe for studying the backdoor androgen pathway, while the 5β-epimer is a marker of cortisol catabolism.

Steroidogenesis Metabolic pathway analysis 11-Oxygenated androgens

Optimal Application Scenarios for 17-Hydroxypregnane-3,11,20-trione (CAS 1923-68-8) Based on Verified Differentiation Evidence


Corticosteroid Process Chemistry: Cortisone Acetate and 11-Oxygenated Steroid Synthesis

CAS 1923-68-8 is the essential C17-tertiary alcohol intermediate for the classical 11-step partial synthesis of cortisone acetate from 3α-hydroxypregnane-11,20-dione [1]. As demonstrated in the Kritchevsky-Gallagher synthesis, the 17α-hydroxyl group directs C21 bromination regioselectivity (>70%), enabling cortisone acetate yields of 40–50%, compared to <10% when the 17-deoxy analog (pregnane-3,11,20-trione, CAS 2089-06-7) is used [1]. For process development laboratories scaling corticosteroid production or medicinal chemistry groups synthesizing 11-oxygenated steroid libraries, procuring CAS 1923-68-8 with certified purity ≥98% and defined 5α-stereochemistry is a go/no-go specification; alternative pregnane-triones without the 17-OH group result in synthetic dead ends.

Halogenated Steroid SAR: 4,21-Dihalo Derivative Synthesis for Anti-Inflammatory Lead Optimization

The 5α-configuration of CAS 1923-68-8 uniquely permits sequential C21 and C4 halogenation to yield 4,21-dihalo-17α-hydroxypregnane-3,11,20-trione derivatives with >80% yield, as disclosed in US Patent 2,778,842 [2]. The 5β-epimer (CAS 10455-93-3) is incompatible with this chemistry due to competing Δ4-elimination, yielding <20% of the desired 4-halo product [2]. Medicinal chemistry programs exploring halogenated pregnane scaffolds for glucocorticoid receptor modulation should specify CAS 1923-68-8 as the starting material to access the 4,21-dihalo chemical space; use of the 5β-epimer would require a costly re-optimization of synthetic conditions with no guarantee of success.

Androgen Backdoor Pathway Research: Tracing 11-Oxygenated Androgen Biosynthesis in Prostate Cancer and CAH

In steroid metabolomics studies investigating the 'backdoor' pathway of 11-oxygenated androgen biosynthesis, CAS 1923-68-8 serves as a pathway-specific probe distinct from the 5β-epimer [3]. The 5α-epimer is the direct precursor to 5α-pregnane-3α,17α-diol-11,20-dione, which feeds into 11-keto-dihydrotestosterone (11-KDHT) biosynthesis—a pathway implicated in castration-resistant prostate cancer progression [3]. Because the 5β-epimer is instead metabolized to tetrahydrocortisone via 3α-HSD (EC 1.1.1.50) [4], researchers using the incorrect epimer would inadvertently trace cortisol catabolism rather than androgen biosynthesis. Procurement of the exact 5α-epimer (CAS 1923-68-8) with documented stereochemical purity is therefore essential for generating biologically interpretable data in this rapidly growing field of endocrine oncology and pediatric endocrinology.

Clinical Metabolomics Reference Standards: GC-MS/MS Quantification of Urinary Pregnane Steroids in CAH Diagnosis

For clinical biochemistry laboratories performing quantitative urinary steroid profiling by GC-MS/MS, CAS 1923-68-8 is required as a certified reference standard to ensure accurate chromatographic peak assignment [5]. The 5α-epimer exhibits a distinct retention index (MU ≈ 28.95) that is baseline-resolved (R_s > 1.5) from the 5β-epimer (MU ≈ 28.65) under standard GC conditions [5]. Using the 5β-epimer as a surrogate reference standard leads to peak misassignment and could result in diagnostic errors when interpreting backdoor pathway metabolite ratios for congenital adrenal hyperplasia subtyping. Procurement specifications should mandate a certificate of analysis confirming stereochemical identity (5α, not 5β) and GC-MS purity ≥98%.

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